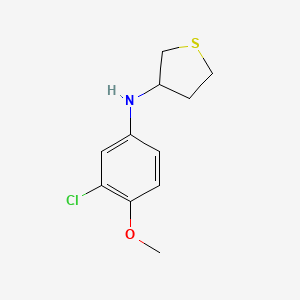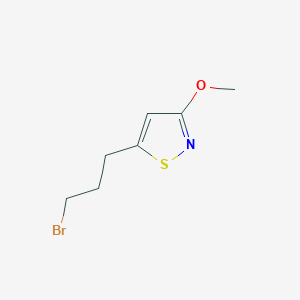
5-(3-Bromopropyl)-3-methoxy-1,2-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Bromopropyl)-3-methoxy-1,2-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromopropyl group and a methoxy group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-3-methoxy-1,2-thiazole typically involves the reaction of 3-methoxy-1,2-thiazole with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
化学反应分析
Types of Reactions
5-(3-Bromopropyl)-3-methoxy-1,2-thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-(3-aminopropyl)-3-methoxy-1,2-thiazole derivative.
科学研究应用
5-(3-Bromopropyl)-3-methoxy-1,2-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(3-Bromopropyl)-3-methoxy-1,2-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA, which can lead to changes in cellular function or induce cell death.
相似化合物的比较
Similar Compounds
3-Bromopropyltrimethoxysilane: This compound also contains a bromopropyl group but is attached to a silicon atom instead of a thiazole ring.
3-Bromopropylamine: Similar in structure but contains an amine group instead of a thiazole ring.
3-Bromopropylbenzene: Contains a bromopropyl group attached to a benzene ring.
Uniqueness
5-(3-Bromopropyl)-3-methoxy-1,2-thiazole is unique due to the presence of both a thiazole ring and a bromopropyl group. This combination imparts distinct chemical properties, such as the ability to participate in a wide range of chemical reactions and potential biological activities. The methoxy group further enhances its reactivity and solubility, making it a versatile compound for various applications.
属性
分子式 |
C7H10BrNOS |
|---|---|
分子量 |
236.13 g/mol |
IUPAC 名称 |
5-(3-bromopropyl)-3-methoxy-1,2-thiazole |
InChI |
InChI=1S/C7H10BrNOS/c1-10-7-5-6(11-9-7)3-2-4-8/h5H,2-4H2,1H3 |
InChI 键 |
XMEHFYZCXZLKHW-UHFFFAOYSA-N |
规范 SMILES |
COC1=NSC(=C1)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)
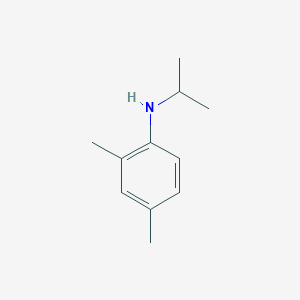
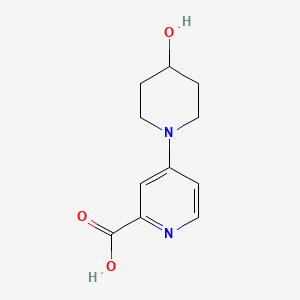
![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)
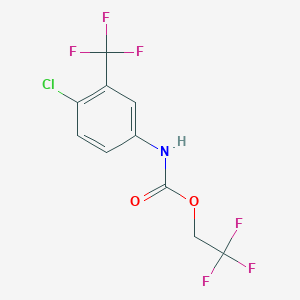

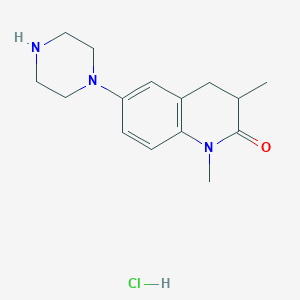
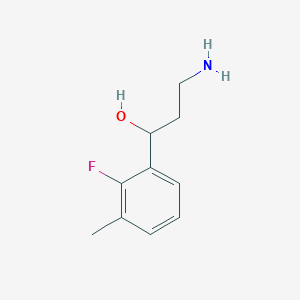
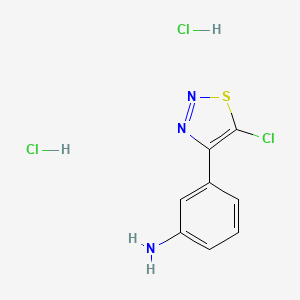
![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)



